(2,6,6-Trimethylcyclohexen-1-yl)methanamine;hydrochloride
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Overview
Description
(2,6,6-Trimethylcyclohexen-1-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C10H19NClH It is a derivative of cyclohexene, characterized by the presence of a methanamine group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,6-Trimethylcyclohexen-1-yl)methanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6,6-trimethylcyclohexene.
Amination: The cyclohexene derivative undergoes amination to introduce the methanamine group. This step often involves the use of reagents such as ammonia or amines under controlled conditions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,6,6-Trimethylcyclohexen-1-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
(2,6,6-Trimethylcyclohexen-1-yl)methanamine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It finds use in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2,6,6-Trimethylcyclohexen-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2,6,6-Trimethylcyclohexen-1-yl)methanol: A related compound with a hydroxyl group instead of a methanamine group.
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: Another derivative with an aldehyde group.
Uniqueness
(2,6,6-Trimethylcyclohexen-1-yl)methanamine;hydrochloride is unique due to the presence of the methanamine group and its hydrochloride salt form, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(2,6,6-trimethylcyclohexen-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-8-5-4-6-10(2,3)9(8)7-11;/h4-7,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTGMBJVVCVQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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